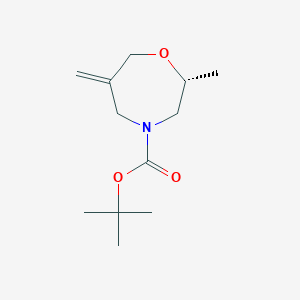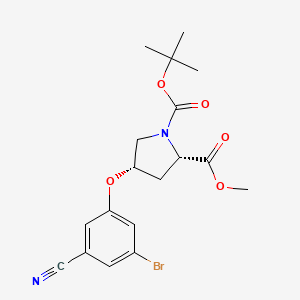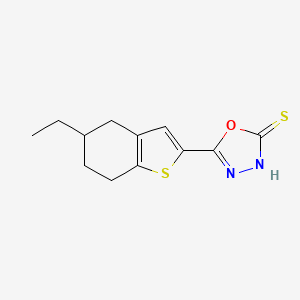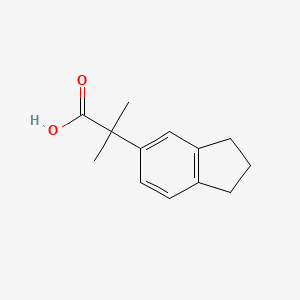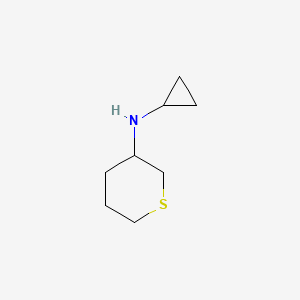
N-cyclopropylthian-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropylthian-3-amine is an organic compound characterized by the presence of a cyclopropyl group attached to a thian-3-amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-cyclopropylthian-3-amine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with thian-3-one under specific conditions. The reaction typically requires a catalyst, such as copper acetate, and is carried out in a solvent like dichloroethane . The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can improve the overall yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropylthian-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropylthian-3-one, while reduction can produce this compound derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
N-cyclopropylthian-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the development of new materials and catalysts for various chemical processes.
Wirkmechanismus
The mechanism of action of N-cyclopropylthian-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate .
Vergleich Mit ähnlichen Verbindungen
N-cyclopropylthian-3-amine can be compared with other similar compounds, such as:
Cyclopropylamine: A simpler structure with similar reactivity but lacking the thian-3-amine moiety.
Thian-3-amine: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
N-cyclopropylamine derivatives: Compounds with various substituents on the cyclopropyl group, leading to diverse applications and properties
Eigenschaften
Molekularformel |
C8H15NS |
|---|---|
Molekulargewicht |
157.28 g/mol |
IUPAC-Name |
N-cyclopropylthian-3-amine |
InChI |
InChI=1S/C8H15NS/c1-2-8(6-10-5-1)9-7-3-4-7/h7-9H,1-6H2 |
InChI-Schlüssel |
VWEOMLYDUOPTRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CSC1)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



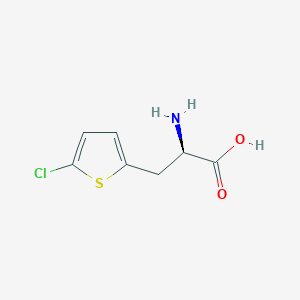
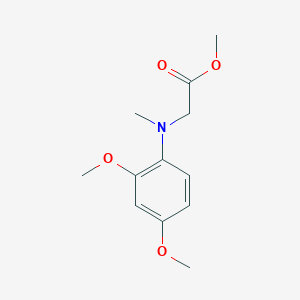
![tert-Butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13338607.png)
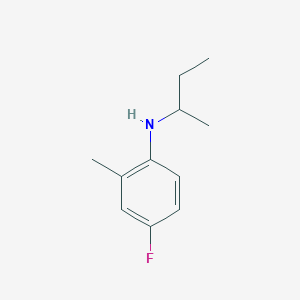
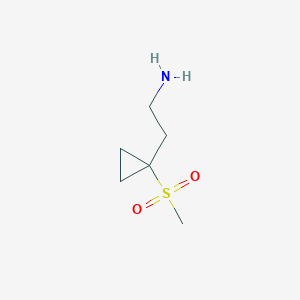
![6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one](/img/structure/B13338631.png)
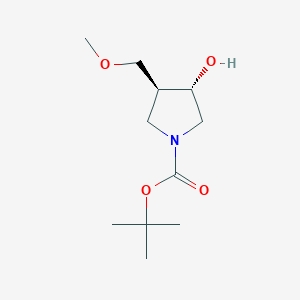
![8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13338657.png)
